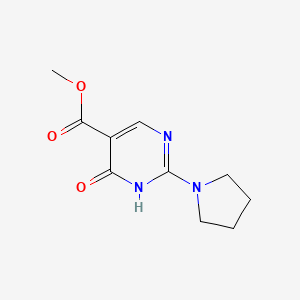

Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

Description

Methyl 4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a pyrrolidine ring at the C2 position, a hydroxyl group at C4, and a methyl ester at C3.

Properties

Molecular Formula |

C10H13N3O3 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

methyl 6-oxo-2-pyrrolidin-1-yl-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H13N3O3/c1-16-9(15)7-6-11-10(12-8(7)14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,11,12,14) |

InChI Key |

UBOABZFCDQYVSF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(NC1=O)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis from Itaconic Acid Derivatives

A well-documented approach involves a five-step transformation starting from itaconic acid, which is converted into key intermediates leading to the target compound:

- Step 1: Itaconic acid is reacted with aniline to form an intermediate amide.

- Step 2: Activation of the carboxylic acid group using 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile produces a β-keto ester intermediate.

- Step 3: Treatment with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene yields an enaminone intermediate.

- Step 4: Cyclization with acetamidine or benzamidine derivatives affords methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylates.

- Step 5: Hydrolysis with aqueous sodium hydroxide in methanol/THF mixture converts esters to carboxylic acids, which can be further amidated or modified.

Amidation and Substitution Reactions

Parallel solution-phase synthesis techniques have been employed to generate libraries of substituted pyrimidine carboxamides, including derivatives with pyrrolidinyl groups. Key points include:

- Activation of carboxylic acids using bis(pentafluorophenyl) carbonate (BPC) in acetonitrile.

- Amidation with various amines, including pyrrolidine, to yield the corresponding carboxamides.

- Workup procedures involving filtration or evaporation followed by purification yield products confirmed by LC-MS, proton and carbon nuclear magnetic resonance spectroscopy, and elemental analysis.

Alternative Routes via Amidoxime Intermediates

Another synthetic approach involves the formation of amidoximes from carbonitriles followed by Michael addition and Claisen rearrangement under microwave irradiation:

- Hydroxylamine addition to carbonitriles produces amidoximes.

- Michael addition with dimethylacetylenedicarboxylate forms key intermediates.

- Claisen rearrangement yields dihydroxypyrimidine methyl carboxylates.

- Subsequent saponification or direct amidation produces carboxylic acids or carboxamides, respectively, allowing for structural diversification at the amine substituent.

This method provides an efficient pathway to the hydroxypyrimidine core with methyl carboxylate functionality.

Industrial Scale and Patent Processes

Patent literature describes industrially viable processes for preparing 4-hydroxypyrimidines, which are structurally related to methyl 4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate:

- Use of 3-amino-2-unsaturated carboxylates and carboxylic acid amides as starting materials.

- Reaction conditions involve bases and alcohol solvents to facilitate cyclization.

- The processes are optimized for low cost and scalability, addressing issues in conventional methods.

- Specific examples include preparation of 6-substituted 4-hydroxypyrimidines with alkyl or aryl groups, which can be adapted for the pyrrolidinyl substitution.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Amide formation from itaconic acid | Itaconic acid + aniline | - | Starting material for pyrimidine synthesis |

| 2 | Activation with CDI | 1,1'-Carbonyldiimidazole, acetonitrile | - | Formation of β-keto ester intermediate |

| 3 | Enaminone formation | N,N-Dimethylformamide dimethylacetal, toluene reflux | - | Key intermediate for cyclization |

| 4 | Cyclization with acetamidine | Acetamidine, methanol, room temperature | 50-65 | Formation of methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate |

| 5 | Hydrolysis | 1 M NaOH, methanol/THF, room temperature | 86-92 | Conversion to carboxylic acid |

| 6 | Amidation | Bis(pentafluorophenyl) carbonate, acetonitrile, amines | 80-100 | Formation of carboxamides including pyrrolidinyl derivatives |

The synthesized compounds were characterized by:

- Liquid chromatography-mass spectrometry (LC-MS)

- Proton nuclear magnetic resonance (1H-NMR)

- Carbon-13 nuclear magnetic resonance (13C-NMR)

- Elemental analysis confirming carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values.

The preparation of methyl 4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate involves multi-step synthetic routes primarily centered on pyrimidine ring formation, functional group transformations, and amidation reactions. The most effective methods utilize itaconic acid derivatives, CDI activation, enaminone intermediates, and amidation with pyrrolidine or related amines. Parallel solution-phase synthesis and industrially scalable processes have been established, providing good yields and high purity products. The synthetic protocols are well-documented with comprehensive analytical data supporting the structural integrity of the final compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous ether solution.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a methyl ester, a hydroxyl group, and a pyrrolidine ring, making it a subject of interest in medicinal chemistry. It is considered for its potential therapeutic uses, especially in antiviral and antiparasitic drug development. The compound's structure allows it to interact diversely within biological systems, positioning it as a candidate for pharmacological research.

Biological Activity

Methyl 4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate demonstrates significant biological activity, particularly as an antiviral agent. Studies suggest it may be effective against various viral infections by potentially inhibiting viral replication mechanisms. It has also shown promise in antiparasitic activity, particularly against malaria parasites, by targeting specific kinases involved in the life cycle of the parasites.

Key Reactions

The chemical reactivity of methyl 4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate can be explored through various synthetic pathways: These reactions enable the modification of the compound for improved biological activity or to create derivatives with novel properties.

Synthesis Methods

Several synthesis methods have been reported for the preparation of methyl 4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate: These methods provide flexibility in synthesizing various derivatives with tailored properties.

Interaction Studies

Interaction studies have highlighted the compound's ability to bind effectively to specific biological targets, such as enzymes involved in viral replication and parasite growth. These studies often utilize techniques like molecular docking and enzyme inhibition assays to elucidate binding affinities and mechanisms of action. Such interactions are crucial for understanding how modifications to the compound's structure can enhance its efficacy and reduce side effects.

Structural Comparison

Methyl 4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate shares structural similarities with other pyrimidine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-hydroxy-pyrimidine-5-carboxylate | Hydroxyl and carboxyl groups | Lacks the pyrrolidine ring |

| 2,4-Diaminopyrimidine | Two amino groups at positions 2 and 4 | Known for antibacterial properties |

| Pyrrolidine-substituted pyrimidines | Pyrrolidine ring attached to pyrimidine core | Enhanced bioactivity against specific pathogens |

| Ethyl 4-hydroxy-2-pyrimidinone | Ethoxy group instead of methyl | Demonstrated anti-inflammatory properties |

Mechanism of Action

The mechanism of action of Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions suggest its potential use as a neuroprotective and anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyrimidine-5-carboxylate derivatives allow for comparative analysis of substituent effects, reactivity, and biological activity. Below is a detailed comparison:

Substituent Variations at the C2 Position

- Pyrrolidin-1-yl vs. Alkylamino Groups: highlights methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate, where the C2 methylsulfinyl group is displaced by amines.

- Pyrrolidin-1-yl vs. Methylthio Groups :

Compounds like 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 397308-78-0) exhibit lower structural similarity (0.76 vs. 0.97 for methyl 4-hydroxypyrimidine-5-carboxylate) but demonstrate how sulfur-containing substituents at C2 alter electronic properties and bioavailability .

Substituent Variations at the C4 Position

- Hydroxy vs. Amino/Chloro Groups: Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate (CAS 330785-83-6) features a substituted benzylamino group at C3.

Ester Group Variations

- Methyl vs. Ethyl Esters: Ethyl 4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate (synonym for the target compound in –15) differs only in the ester group. Methyl esters generally hydrolyze faster than ethyl esters in vivo, impacting pharmacokinetics .

Core Structure Modifications

- Pyrimidine vs. Dihydropyrido[2,3-d]pyrimidine :

Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate () introduces a fused bicyclic system. The additional ring and mercapto group increase molecular complexity and predicted pKa (5.55), suggesting distinct solubility and target-binding profiles compared to the simpler pyrimidine core of the target compound .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Anti-inflammatory and Antimicrobial Activity: Pyrimidine-5-carboxylates with pyrrolidine or alkylamino groups at C2 (e.g., compounds 1b and 1e in ) exhibit potent anti-inflammatory and antimicrobial effects. The target compound’s pyrrolidin-1-yl group may similarly enhance activity, though direct evidence is lacking .

- Synthetic Flexibility : The C2 position is amenable to chemoselective modifications (e.g., amine displacement in ), suggesting routes to optimize the target compound’s properties .

- Ester Hydrolysis : Methyl esters (as in the target compound) may offer faster metabolic clearance than ethyl esters, a critical factor in drug design .

Biological Activity

Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate, also known by its CAS number 1023815-58-8, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 223.23 g/mol. The compound features a pyrimidine ring substituted with a hydroxyl group and a pyrrolidine moiety, which may influence its biological interactions.

1. Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. For example, certain pyrimidine derivatives have shown effectiveness against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although specific data on this compound remains limited. Studies suggest that modifications to the pyrimidine structure can enhance antiviral efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design .

2. Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of bioactive lipids, which play roles in various physiological processes including inflammation and pain modulation. Inhibitors in this category have been shown to modulate emotional behavior in animal models, suggesting potential therapeutic applications in neuropsychiatric disorders .

Structure–Activity Relationship (SAR)

The understanding of SAR for Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine derivatives is essential for optimizing their biological activity. Modifications to the substituents on the pyrimidine ring can significantly alter potency and selectivity:

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various pyrimidine derivatives, certain compounds demonstrated significant activity against HCMV at low concentrations with minimal cytotoxicity. The structure modifications that enhanced activity included the introduction of hydroxyl groups and alterations to the nitrogen substituents on the pyrimidine ring .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the effects of NAPE-PLD inhibitors on emotional behavior in mice. Compounds similar to this compound were administered, revealing alterations in anxiety-like behaviors correlated with changes in endogenous lipid levels .

Q & A

Basic: How can the synthesis of Methyl 4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate be optimized to improve yield and purity?

Methodological Answer:

To optimize synthesis, employ solvent-free or one-pot multicomponent reactions under reflux conditions. For example, pyrimidine-5-carboxylate derivatives are often synthesized using Biginelli-like reactions with aldehydes, urea/thiourea, and β-keto esters. Catalysts like p-toluenesulfonic acid (p-TsOH) can enhance reaction efficiency. Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization or column chromatography to minimize impurities. Adjust stoichiometry and temperature (e.g., 80–100°C) to favor regioselectivity .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR (¹H/¹³C): Assign signals using DEPT and HSQC to resolve overlapping peaks, particularly for pyrrolidine and pyrimidine protons.

- IR Spectroscopy: Identify functional groups (e.g., C=O at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹).

- Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns.

- X-ray Diffraction (XRD): Resolve crystal structure using SHELXL for refinement, focusing on hydrogen-bonding networks and torsion angles .

Advanced: How can contradictions in NMR or XRD data be resolved when studying metal complexes of this compound?

Methodological Answer:

Discrepancies often arise from metal-ligand interactions altering electron density. For example, coordination to transition metals (e.g., Cu²⁺) can deshield pyrimidine protons, shifting NMR peaks. Use density functional theory (DFT) to model electronic effects and compare with experimental data. For XRD, refine structures using SHELXL-2018 and validate against Hirshfeld surface analysis to identify weak interactions (e.g., π-stacking) that may influence geometry .

Advanced: What strategies enhance regioselective functionalization of the pyrimidine ring in this compound?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electron-Directing Groups: The pyrrolidine substituent at C2 directs electrophilic substitution to C5. Use protecting groups (e.g., Boc for -OH) to block undesired sites.

- Microwave-Assisted Synthesis: Accelerate reactions to favor kinetic control, reducing side products.

- Metal Catalysis: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can target specific positions .

Basic: What are common impurities in synthetic batches, and how can they be identified?

Methodological Answer:

Common impurities include unreacted intermediates (e.g., β-keto esters) or hydrolysis byproducts. Use HPLC-PDA or LC-MS with a C18 column (acetonitrile/water gradient) for separation. Compare retention times and MS/MS spectra with reference standards. For trace metal analysis (e.g., catalyst residues), employ ICP-MS .

Advanced: How can computational methods validate experimental findings for this compound’s reactivity?

Methodological Answer:

- Molecular Docking: Predict binding affinities for biological targets (e.g., kinases) using AutoDock Vina.

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to simulate NMR/IR spectra and compare with experimental data.

- Molecular Dynamics (MD): Simulate solvent effects on stability, particularly for hydrate or polymorphic forms .

Advanced: How to analyze intermolecular interactions in crystal structures of this compound?

Methodological Answer:

Use Mercury software to quantify hydrogen bonds (e.g., O-H···N between hydroxyl and pyrimidine groups) and π-π interactions. Generate Hirshfeld surfaces to visualize contact contributions (e.g., H···O/N vs. H···H). For metal complexes, analyze coordination geometry (e.g., octahedral vs. square planar) using bond valence sum (BVS) calculations .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of fine powders.

- Waste Disposal: Neutralize acidic/basic byproducts before segregating organic waste for incineration .

Advanced: How to address discrepancies between theoretical and experimental LogP values?

Methodological Answer:

Experimental LogP (octanol-water partition coefficient) can deviate from computational predictions (e.g., XLogP3) due to ionization or tautomerism. Measure LogP via shake-flask method at pH 7.4, and validate using HPLC retention time correlations. Adjust computational models by including solvation effects (e.g., COSMO-RS) .

Advanced: What mechanistic insights explain the compound’s stability under varying pH conditions?

Methodological Answer:

Conduct pH-dependent stability studies (1–14) using UV-Vis spectroscopy. Hydrolysis of the ester group is likely under alkaline conditions (pH > 10), forming the carboxylic acid. Use LC-MS to identify degradation products. For kinetic analysis, apply pseudo-first-order models to determine rate constants and activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.